3'-Deoxy-3'-fluorouridine

Descripción general

Descripción

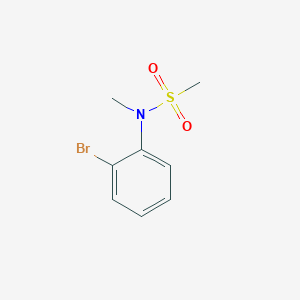

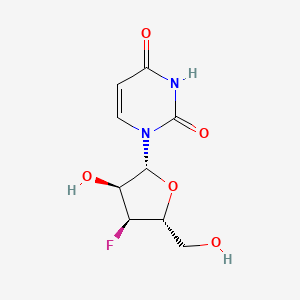

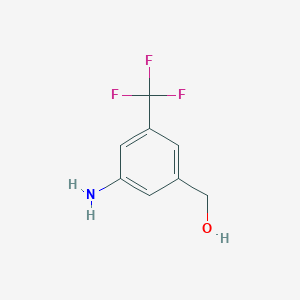

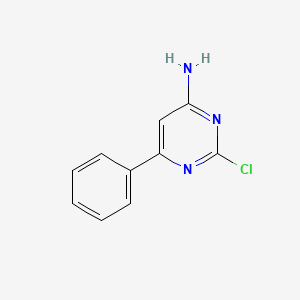

3'-Deoxy-3'-fluorouridine (also known as FDT) is a nucleoside analogue with significant activity against the human immunodeficiency virus type 1 (HIV-1). It is structurally similar to thymidine but features a fluorine atom at the 3' position of the sugar moiety, which is believed to contribute to its antiviral properties. The presence of this electronegative atom is suggested to correlate with antiviral activity among C3'-substituted analogues .

Synthesis Analysis

The synthesis of this compound and its analogues has been explored in several studies. A rapid synthesis method using [18F] F2 or CH3 CO218F has been described, which yields various fluorinated uridine derivatives, including this compound . Another study developed a fully automated synthesis system for 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), which is a related compound, by modifying a commercial synthesizer . Additionally, a new synthesis route for FDT suitable for 18F labeling has been reported, which involves protecting groups and substitution reactions to introduce the fluorine-18 isotope .

Molecular Structure Analysis

The molecular structure of FDT has been determined through crystallography, revealing that the compound crystallizes with four molecules in the asymmetric unit. The molecules exhibit C3'-exo/C2'-endo dideoxyribose ring conformations, which are similar to the conformation of AZT in its crystal structure . Another study on a related compound, 3',5'-diacetyl-2'-deoxy-2'-fluorouridine, showed a syn conformation of the nucleobase with respect to the sugar, which is unusual for pyrimidine nucleosides .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been studied, with one example being the reaction of 1-(2',3'-epoxy-β-D-lyxofuranosyl)uracil with hydrogen fluoride, which unexpectedly formed 3'-fluoro-3'-deoxyuridine . This highlights the potential for unexpected outcomes in the chemical modification of nucleoside analogues.

Physical and Chemical Properties Analysis

Fluorine substitution on nucleosides like this compound significantly affects their conformational properties. For instance, the fluorine substitution in 3'-deoxy-3'-fluoro-5-methyluridine influences its molecular conformation, as studied through X-ray crystallography . Nuclear magnetic resonance (NMR) studies have also been used to investigate the conformations of halogenated nucleosides, providing insights into the effects of electronegative substituents on molecular structure .

Aplicaciones Científicas De Investigación

Synthesis and Modification

- 3'-Deoxy-3'-fluorouridine is synthesized by modifying nucleosides, as demonstrated in a study where 2'-Deoxy-2'-fluorouridine was obtained by reacting arabinofuranosyl nucleoside with diethylaminosulfur trifluoride followed by detritylation and further configuration inversion at the 3'-position for derivative preparation (Aerschot & Herdewijn, 2010).

- In another study, 3-deaza-3-halouracil nucleosides including 3-deaza-3-fluorouridine were prepared by fluorination of protected precursors, demonstrating the versatility in synthesizing such compounds (Robins et al., 2009).

Diagnostic Imaging

- This compound plays a significant role in diagnostic imaging, especially in positron emission tomography (PET). Its fluorine-labeled derivative, 18F-FLT, is used for imaging proliferating tumor cells (Shields, 2003).

- In another application, 18F-FLT PET is employed to assess cell proliferation in vivo, providing a non-invasive tool for monitoring response to anticancer treatment (Been et al., 2004).

Metabolism and Mechanism of Action

- The metabolism of this compound has been a subject of study, with research indicating its conversion into various metabolites in the human body, including 5-fluorouracil and 5,6-dihydrofluorouracil, highlighting its complex metabolic pathways (Malet-Martino et al., 2004).

Therapeutic Applications

- In cancer therapy, this compound derivatives are investigated for their potential anti-HIV properties, indicating their broad applicability beyond oncology (Aerschot & Herdewijn, 2010).

- The role of this compound in enhancing the efficacy of other chemotherapy agents has also been explored, demonstrating its potential in combination therapy (Robins et al., 2009).

Mecanismo De Acción

Target of Action

3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue . The primary target of 3’-Deoxy-3’-fluorouridine is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which recycles pyrimidines to form nucleotide monophosphates .

Mode of Action

The compound interacts with its target, uridine phosphorylase, leading to the inhibition of this enzyme . This interaction disrupts the normal function of the pyrimidine salvage pathway . The main mechanism of activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .

Biochemical Pathways

The inhibition of uridine phosphorylase disrupts the pyrimidine salvage pathway . This disruption affects the synthesis of DNA, as the pyrimidine salvage pathway is responsible for the production of nucleotide monophosphates, which are essential building blocks of DNA .

Pharmacokinetics

It is known that the compound is administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The result of 3’-Deoxy-3’-fluorouridine’s action is the inhibition of DNA synthesis and the induction of apoptosis . This is due to the disruption of the pyrimidine salvage pathway, which leads to a decrease in the production of nucleotide monophosphates, thereby inhibiting DNA synthesis .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and exposure to mist, gas, or vapors should be minimized . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Direcciones Futuras

3’-Deoxy-3’-fluorouridine has shown potential as a broad-spectrum antiviral against emerging flaviviruses . It has been active in vivo in mouse models of tick-borne encephalitis virus and West Nile virus infection . This suggests that fluoro-modified nucleosides like 3’-Deoxy-3’-fluorouridine have excellent potential to serve as prospective broad-spectrum antivirals in antiviral research and drug development .

Análisis Bioquímico

Biochemical Properties

3’-Deoxy-3’-fluorouridine interacts with various enzymes, proteins, and other biomolecules. It is known to have broad antitumor activity, targeting indolent lymphoid malignancies . The antitumor mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

3’-Deoxy-3’-fluorouridine has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis

Molecular Mechanism

The molecular mechanism of 3’-Deoxy-3’-fluorouridine involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis

Dosage Effects in Animal Models

The effects of 3’-Deoxy-3’-fluorouridine vary with different dosages in animal models. It has been found to exert a low-micromolar antiviral effect against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV) in host cell lines of neural and extraneural origin

Propiedades

IUPAC Name |

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBOTRDLABQYMI-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206649 | |

| Record name | Uridine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57944-13-5 | |

| Record name | 3'-Deoxy-3'-fluorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)

![1,4-Bis[(E)-4-(diphenylamino)styryl]benzene](/img/structure/B3029143.png)